Citicoline sodium

Overview

Description

Citicoline sodium, also known as cytidine-5’-diphosphocholine sodium, is a naturally occurring compound found in the cells of human and animal tissues. It is an intermediate in the synthesis of phosphatidylcholine, a major component of cell membranes. This compound is widely recognized for its neuroprotective properties and is used as a dietary supplement and in medical treatments for various neurological disorders .

Mechanism of Action

Target of Action

Citicoline Sodium, also known as Cytidine diphosphate-choline (CDP-choline), is an intermediate in the generation of phosphatidylcholine from choline . It is a donor of choline in the biosynthesis of choline-containing phosphoglycerides .

Mode of Action

Citicoline stimulates the biosynthesis of structural phospholipids of the neuronal membrane, preserves the neuronal energetic reserve, inhibits apoptosis, and stimulates the synthesis of acetylcholine . It has beneficial effects on neurological functions by increasing the synthesis of phosphatidylcholine, the primary neuronal phospholipid, and enhancing the production of acetylcholine .

Biochemical Pathways

Citicoline is naturally occurring in the cells of human and animal tissue, particularly the organs . When taken as a supplement, citicoline is hydrolyzed into choline and cytidine in the intestine. Once these cross the blood-brain barrier, it is reformed into citicoline by the rate-limiting enzyme in phosphatidylcholine synthesis, CTP-phosphocholine cytidylyltransferase .

Pharmacokinetics

Citicoline is water-soluble, with more than 90% oral bioavailability . Plasma levels of citicoline peak one hour after oral ingestion, and a majority of the citicoline is excreted as CO2 in respiration, with the remaining citicoline being excreted through urine .

Result of Action

Citicoline may have neuroprotective effects due to its preservation of cardiolipin and sphingomyelin, preservation of arachidonic acid content of phosphatidylcholine and phosphatidylethanolamine, partial restoration of phosphatidylcholine levels, and stimulation of glutathione synthesis and glutathione reductase activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis into choline and cytidine in the intestine can be affected by the pH level and the presence of other substances . Furthermore, the ability of these components to cross the blood-brain barrier can be influenced by factors such as the individual’s age, health status, and the presence of other substances in the bloodstream .

Biochemical Analysis

Biochemical Properties

Citicoline Sodium serves as a choline donor in the metabolic pathways for biosynthesis of acetylcholine and neuronal membrane phospholipids, chiefly phosphatidylcholine . The principal components of this compound, choline and cytidine, are readily absorbed in the gastrointestinal tract and easily cross the blood-brain barrier . Once these components cross the blood-brain barrier, they are used to resynthesize this compound inside brain cells .

Cellular Effects

This compound has been shown to have neuroprotective properties such as promoting brain metabolism and increasing neurotransmitter levels in the central nervous system . It is known to enhance cellular communication by increasing levels of neurotransmitters . The choline component of this compound is used to create acetylcholine, which is a neurotransmitter in the human brain .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an intermediate in the generation of phosphatidylcholine from choline, a common biochemical process in cell membranes . It is believed to undergo quick hydrolysis and dephosphorylation to yield cytidine and choline, which then enter the brain separately and are used to resynthesize this compound inside brain cells .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not extensively documented, it is known that this compound has neuroprotective effects in situations of hypoxia and ischemia, as well as improved learning and memory performance in animal models for the aging brain .

Dosage Effects in Animal Models

In animal models, this compound has shown to restore intracortical excitability measures, which partially depends on cholinergic transmission . Specific dosage effects in animal models are not extensively documented.

Metabolic Pathways

This compound is an essential intermediate in the synthesis of the major phospholipid of the cell membranes, phosphatidylcholine . It increases plasma adrenocorticotropic hormone (ACTH) levels and potentiates serum thyrotrophin (TSH) levels by activating the central cholinergic system .

Transport and Distribution

This compound and its components, choline and cytidine, are readily absorbed in the gastrointestinal tract and easily cross the blood-brain barrier . Once these components cross the blood-brain barrier, they are used to resynthesize this compound inside brain cells .

Subcellular Localization

While specific subcellular localization of this compound is not extensively documented, it is known that this compound plays a crucial role in forming neuron cell membranes . This suggests that this compound may be localized in the neuron cell membranes where it plays a role in their formation and repair.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of citicoline sodium involves several synthetic routes. One common method includes the reaction of cytidine monophosphate with phosphorylcholine in the presence of a condensing agent such as p-toluenesulfonyl chloride. The reaction is typically carried out in a solvent like dimethylformamide, followed by purification using ion-exchange chromatography and recrystallization .

Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis due to its high conversion rate and cost-effectiveness. This method involves the use of cytidine triphosphate and phosphorylcholine as substrates, catalyzed by specific enzymes to produce this compound. The product is then purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Citicoline sodium undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of degradation products.

Hydrolysis: In aqueous solutions, this compound can hydrolyze to produce cytidine and choline.

Photolysis: Exposure to UV light can cause photolytic degradation of this compound.

Common Reagents and Conditions:

Oxidative Stress: Hydrogen peroxide is commonly used as an oxidizing agent.

Acidic and Basic Conditions: Hydrochloric acid and sodium hydroxide are used to induce hydrolysis.

Photolytic Conditions: UV light exposure is used for photolysis studies.

Major Products Formed:

Oxidation: Degradation products specific to the oxidative pathway.

Hydrolysis: Cytidine and choline.

Photolysis: Specific photolytic degradation products.

Scientific Research Applications

Citicoline sodium has a wide range of scientific research applications:

Chemistry: Used as a reagent in the synthesis of other phospholipids.

Biology: Studied for its role in cell membrane synthesis and repair.

Medicine: Used in the treatment of neurological disorders such as stroke, traumatic brain injury, and cognitive impairments.

Industry: Employed in the formulation of dietary supplements and pharmaceuticals.

Comparison with Similar Compounds

Citicoline sodium is often compared with other choline-containing compounds such as:

Choline: A precursor to acetylcholine, essential for brain and liver function.

Alpha-GPC (Alpha-glycerophosphocholine): Another choline-containing compound known for its cognitive-enhancing properties.

Phosphatidylcholine: A major phospholipid in cell membranes, involved in lipid metabolism

Uniqueness of this compound: this compound is unique due to its dual role as a source of both choline and cytidine, which are essential for neurotransmitter synthesis and cell membrane repair. It has a higher bioavailability compared to other choline sources and provides neuroprotective benefits that are not as pronounced in other similar compounds .

Properties

CAS No. |

33818-15-4 |

|---|---|

Molecular Formula |

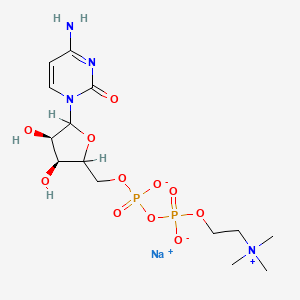

C14H25N4NaO11P2 |

Molecular Weight |

510.31 g/mol |

IUPAC Name |

sodium;[[(2S,3R,4S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C14H26N4O11P2.Na/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);/q;+1/p-1/t9-,11-,12-,13-;/m0./s1 |

InChI Key |

YWAFNFGRBBBSPD-KDVMHAGBSA-M |

SMILES |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |

Isomeric SMILES |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@H]1[C@@H]([C@@H]([C@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+] |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |

Appearance |

Solid powder |

Key on ui other cas no. |

33818-15-4 987-78-0 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

3.7 [ug/mL] (The mean of the results at pH 7.4) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5'-Diphosphocholine, Cytidine CDP Choline Choline, CDP Choline, Cytidine Diphosphate Cidifos Citicholine Citicoline Cyticholine Cytidine 5' Diphosphocholine Cytidine 5'-Diphosphocholine Cytidine Diphosphate Choline Diphosphate Choline, Cytidine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.